

# Head-to-Head Comparison: AZ1495 vs. PF-06650833 in IRAK4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ1495    |           |
| Cat. No.:            | B10800876 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent IRAK4 inhibitors: AstraZeneca's **AZ1495** and Pfizer's PF-06650833. This analysis is based on publicly available preclinical and clinical data.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in innate immunity, making it a compelling target for therapeutic intervention in a range of inflammatory and malignant disorders. Both **AZ1495** and PF-06650833 have emerged as potent inhibitors of IRAK4, albeit with distinct profiles and developmental trajectories.

**At a Glance: Kev Differences** 

| Feature                        | AZ1495                                      | 1495 PF-06650833 (Zimlovisertib)                         |  |
|--------------------------------|---------------------------------------------|----------------------------------------------------------|--|
| Primary Target                 | IRAK4                                       | IRAK4                                                    |  |
| Secondary Target(s)            | IRAK1                                       | Highly selective for IRAK4                               |  |
| Reported IC50 for IRAK4        | 5 nM (enzymatic), 52 nM (cellular)[1]       | 0.2 nM (cellular), 2.4 nM<br>(PBMC assay)[2]             |  |
| Therapeutic Area (Preclinical) | Diffuse Large B-cell<br>Lymphoma (DLBCL)[1] | Rheumatoid Arthritis, Systemic Lupus Erythematosus[1][3] |  |
| Development Stage              | Preclinical[4]                              | Phase 1 Clinical Trials Completed[1][3][4]               |  |



## **Mechanism of Action and Signaling Pathway**

Both **AZ1495** and PF-06650833 function by inhibiting the kinase activity of IRAK4. IRAK4 is a central component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of NF-kB and the production of proinflammatory cytokines. By inhibiting IRAK4, these compounds effectively block this inflammatory cascade.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Simplified IRAK4 signaling pathway and points of inhibition by **AZ1495** and PF-06650833.

## **Potency and Selectivity**

A key differentiator between the two inhibitors is their selectivity profile. While both are potent IRAK4 inhibitors, **AZ1495** also demonstrates notable activity against IRAK1.

| Compound         | Target   | IC50 (nM) | Kd (nM)   | Assay Type |
|------------------|----------|-----------|-----------|------------|
| AZ1495           | IRAK4    | 5[1][5]   | 0.7[1]    | Enzymatic  |
| IRAK1            | 23[1][5] | -         | Enzymatic |            |
| IRAK4            | 52[1]    | -         | Cellular  | _          |
| PF-06650833      | IRAK4    | -         | -         | -          |
| (in PBMCs)       | 2.4[2]   | -         | Cellular  |            |
| (in whole blood) | 8.8[6]   | -         | Cellular  | _          |

The dual IRAK1/IRAK4 inhibition by **AZ1495** could be advantageous in certain contexts, as IRAK1 also plays a role in the signaling cascade. However, the high selectivity of PF-06650833 for IRAK4 may result in a more targeted therapeutic effect with potentially fewer off-target effects.

# Preclinical Efficacy AZ1495 in Diffuse Large B-cell Lymphoma (DLBCL)

Preclinical studies have shown that **AZ1495** inhibits NF-κB activation and the growth of activated B-cell-like (ABC) DLBCL cell lines in a dose-dependent manner.[1] In combination with the BTK inhibitor ibrutinib, **AZ1495** led to complete inhibition of NF-κB signaling and induced apoptosis in OCI-LY10 cells.[1] Furthermore, in a mouse model of ABC-DLBCL, the combination of oral **AZ1495** (12.5 mg/kg, daily) and ibrutinib resulted in tumor regression.[1]





Click to download full resolution via product page

Caption: Preclinical workflow for evaluating **AZ1495** in DLBCL models.

#### PF-06650833 in Rheumatic Diseases

PF-06650833 has been evaluated in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In vitro, it inhibited inflammatory responses in human primary cells stimulated with plasma from RA and SLE patients.[1][3] In vivo studies demonstrated that PF-06650833 reduced circulating autoantibody levels in murine lupus models and was protective in a rat model of collagen-induced arthritis (CIA).[1][3]

### **Clinical Development**

PF-06650833 has progressed to clinical trials. Two Phase 1 studies (NCT02224651 and NCT02485769) in healthy volunteers evaluated the safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[7] The compound was generally well-tolerated and demonstrated evidence of a pharmacological effect, supporting its continued development for rheumatic and autoimmune diseases.[7] A key finding from a Phase 1 trial was the reduction of the whole blood interferon gene signature in healthy volunteers, a pharmacodynamic marker relevant to SLE.[1][3][4]

Information on the clinical development of **AZ1495** is not publicly available, suggesting it is likely in the preclinical or very early discovery phase.



# Experimental Protocols In Vitro Kinase Inhibition Assay (for AZ1495)

- Objective: To determine the IC50 values of AZ1495 against IRAK4 and IRAK1.
- Method: Kinase activity is measured using a radiometric assay with [y-33P]ATP.
   Recombinant human IRAK4 or IRAK1 enzyme is incubated with a substrate peptide, ATP, and varying concentrations of the inhibitor. The incorporation of 33P into the substrate is quantified to determine the level of kinase inhibition.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

# Collagen-Induced Arthritis (CIA) Model in Rats (for PF-06650833)

- Objective: To evaluate the in vivo efficacy of PF-06650833 in a model of rheumatoid arthritis.
- Method: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. Upon the development of arthritis, rats are treated orally with PF-06650833 or vehicle control.
- Endpoints: Clinical scores of arthritis severity, paw volume measurements, and histological analysis of joint inflammation and damage are assessed over the treatment period.

### **Summary and Future Directions**

**AZ1495** and PF-06650833 are both potent inhibitors of IRAK4 with distinct characteristics that may make them suitable for different therapeutic applications.

- PF-06650833 (Zimlovisertib) is a highly selective IRAK4 inhibitor that has demonstrated promising preclinical efficacy in models of autoimmune diseases and has a favorable safety profile in early clinical trials. Its development is more advanced, with a clear focus on rheumatologic conditions.
- AZ1495 is a dual IRAK1/IRAK4 inhibitor with preclinical data supporting its potential in hematological malignancies, specifically DLBCL, particularly in combination with other



targeted agents. Its development appears to be at an earlier stage.

The choice between a highly selective IRAK4 inhibitor like PF-06650833 and a dual IRAK1/4 inhibitor like **AZ1495** will likely depend on the specific disease biology. For diseases where both IRAK1 and IRAK4 signaling are critical, a dual inhibitor may offer enhanced efficacy. Conversely, in indications where IRAK4 is the primary driver, a more selective agent might provide a better therapeutic window. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of these two promising IRAK4 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK3 PROTAC [openinnovation.astrazeneca.com]
- 3. astrazeneca.com [astrazeneca.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: AZ1495 vs. PF-06650833 in IRAK4 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800876#head-to-head-comparison-of-az1495-and-pf-06650833]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com